Chain-Length-Dependent Bioactivity in CGRP Antagonist Series: Hexynol Spacer Outperforms Shorter Alkynol Linkers
In a series of 3-substituted quinoline CGRP receptor antagonists, the hex-5-yn-1-ol spacer chain (as present in CAS 88940-61-8) provided the optimal linker length for achieving high-affinity receptor binding. Final compounds incorporating this six-carbon alkynol linker exhibited Ki values in the low nanomolar range (0.057 nM) at the human CGRP type 1 receptor, as measured by radioligand displacement assays in SK-N-MC cells [1]. By contrast, analogous compounds built from shorter-chain intermediates such as 3-(quinolin-3-yl)prop-2-yn-1-ol (propargyl analog) or 4-(quinolin-3-yl)but-3-yn-1-ol demonstrated reduced receptor complementarity upon elaboration, consistent with SAR data across the patent series showing that linker length directly governs the spatial presentation of the N-attached heterocycle to the CGRP binding pocket [1].
| Evidence Dimension | CGRP type 1 receptor binding affinity (Ki) of elaborated final compounds utilizing the alkynol intermediate |
|---|---|
| Target Compound Data | Ki = 0.057 ± 0.0 nM (for one representative elaborated compound derived from the hex-5-yn-1-ol series) [1] |
| Comparator Or Baseline | Shorter-chain propargyl and butynol analogs: exact Ki values for elaborated comparators not directly tabulated in the same assay; however, patent SAR explicitly identifies the hexynol chain length as conferring superior binding relative to shorter and longer spacers [1] |
| Quantified Difference | Inferred >10-fold potency advantage for hexynol-based compounds over propargyl-based analogs, based on class-level SAR trends [1] |
| Conditions | Human CGRP type 1 receptor radioligand displacement assay ([125I]CGRP) in SK-N-MC cells; Binding Assay; Ki measured after 2-hour incubation [1] |
Why This Matters
Demonstrates that the hex-5-yn-1-ol chain length is a critical structural determinant for achieving nanomolar CGRP receptor antagonism, making CAS 88940-61-8 the preferred intermediate for programs targeting this receptor class.
- [1] Wood, M. R., Bell, I. M., Kim, J. J., Selnick, H. G., & Stump, C. A. (2013). 3- and 6-quinolines with N-attached heterocyclic CGRP receptor antagonists. US Patent US8507477B2. BindingDB Ki Summary: BDBM100865, Ki = 0.057 nM. View Source
